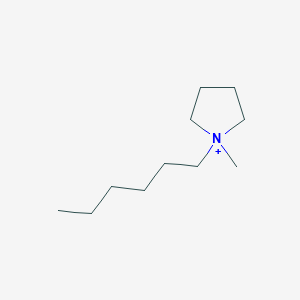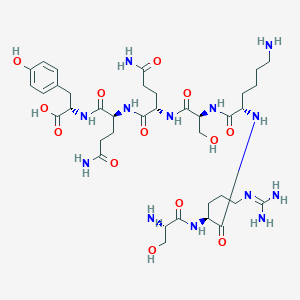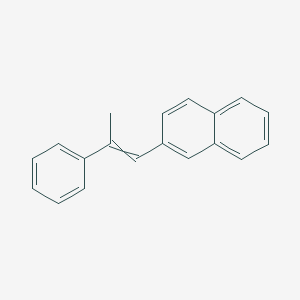
2-(2-Phenylprop-1-en-1-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylprop-1-en-1-yl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene ring system substituted with a phenylprop-1-en-1-yl group
Preparation Methods
The synthesis of 2-(2-Phenylprop-1-en-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with a suitable phenylpropene derivative under specific conditions. For example, the reaction of 1-bromo-2-hydroxynaphthalene with a phenylpropene derivative can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-Phenylprop-1-en-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro compounds, leading to halogenated or nitrated products.
Scientific Research Applications
2-(2-Phenylprop-1-en-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structural properties make it useful in studying interactions with biological macromolecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Phenylprop-1-en-1-yl)naphthalene involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Phenylprop-1-en-1-yl)naphthalene can be compared with similar compounds such as:
2-(1-Phenyl-1-propen-2-yl)naphthalene: This compound has a similar structure but differs in the position of the double bond, leading to different chemical and physical properties.
1-(2-Phenylprop-1-en-1-yl)naphthalene: Another isomer with the phenylpropene group attached at a different position on the naphthalene ring, resulting in distinct reactivity and applications.
Properties
CAS No. |
401818-85-7 |
|---|---|
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-(2-phenylprop-1-enyl)naphthalene |
InChI |
InChI=1S/C19H16/c1-15(17-7-3-2-4-8-17)13-16-11-12-18-9-5-6-10-19(18)14-16/h2-14H,1H3 |
InChI Key |
SWPOULFGMMEOLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



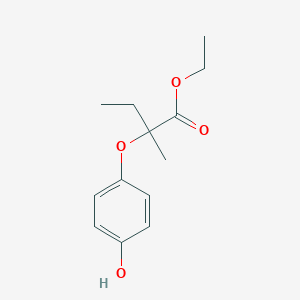
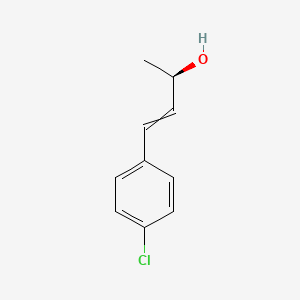
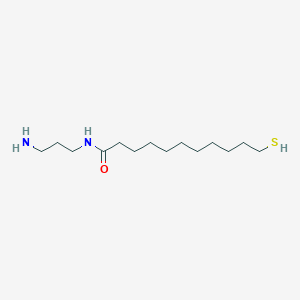
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)

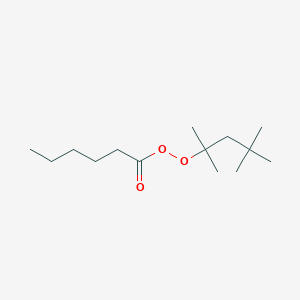
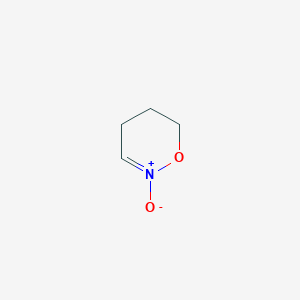
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
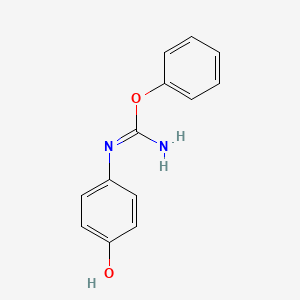
![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
